1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid
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Description
1,2-Dihydrospiro[indole-3,4’-piperidine] is a chemical compound with the molecular formula C12H16N2 . It has a molecular weight of 188.27 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of piperidine derivatives, including 1,2-Dihydrospiro[indole-3,4’-piperidine], has been a topic of interest in recent years . A method involving the chelation-controlled cycloisomerization of tryptamine-ynamide, catalyzed by Ag(I)/PPh3, has been developed to access the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .Molecular Structure Analysis
The molecular structure of 1,2-Dihydrospiro[indole-3,4’-piperidine] consists of a six-membered piperidine ring fused to an indole ring . The InChI code for this compound is 1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2 .Chemical Reactions Analysis
Piperidine derivatives, including 1,2-Dihydrospiro[indole-3,4’-piperidine], are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
1,2-Dihydrospiro[indole-3,4’-piperidine] is a solid at room temperature . It has a molecular weight of 188.27 and a molecular formula of C12H16N2 .Safety and Hazards
Future Directions
properties
IUPAC Name |
spiro[1H-indole-3,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.C2HF3O2/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;3-2(4,5)1(6)7/h1-4,13H,5-8H2,(H,14,15);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAGVXCHYOJYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1956371-16-6 |
Source
|
Record name | Spiro[3H-indole-3,4′-piperidin]-2(1H)-one, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956371-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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